molecular formula C7H6INO3 B1632905 3-Amino-2-hydroxy-5-iodobenzoic acid

3-Amino-2-hydroxy-5-iodobenzoic acid

Cat. No.: B1632905
M. Wt: 279.03 g/mol
InChI Key: HSOKBWDCXUIHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-hydroxy-5-iodobenzoic acid is a substituted benzoic acid derivative with a hydroxyl group (-OH) at position 2, an amino group (-NH2) at position 3, and an iodine atom at position 5. This unique arrangement of substituents influences its physicochemical properties, such as solubility, acidity, and reactivity.

Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

3-amino-2-hydroxy-5-iodobenzoic acid

InChI

InChI=1S/C7H6INO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,9H2,(H,11,12)

InChI Key

HSOKBWDCXUIHSD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)O)N)I

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)N)I

Origin of Product

United States

Comparison with Similar Compounds

2-Amino-5-iodobenzoic Acid (5-Iodoanthranilic Acid)

  • Molecular Formula: C7H6INO2
  • Molecular Weight : 263.03 g/mol
  • Melting Point : 219–221°C
  • Substituents: Amino (-NH2) at position 2, iodine at position 5.
  • Key Differences : Lacks the hydroxyl group at position 2, which reduces hydrogen-bonding capacity compared to the target compound.
  • Applications : Likely used as a precursor in organic synthesis or pharmaceutical intermediates.

4-Amino-3-iodobenzoic Acid

  • Molecular Formula: C7H6INO2
  • Molecular Weight : 263.03 g/mol (estimated)
  • Substituents: Amino (-NH2) at position 4, iodine at position 3 .

Triiodobenzoic Acid Derivatives

  • Example: 3-(Acetylamino)-5-(formylamino)-2,4,6-triiodobenzoic acid Molecular Formula: C10H8I3N2O4 Molecular Weight: 599.75 g/mol Substituents: Three iodine atoms (positions 2, 4, 6), acetylated and formylated amino groups. Key Differences: Higher molecular weight and bulkier substituents reduce solubility in polar solvents. These compounds are often used as X-ray contrast agents due to iodine's radiopacity.

5-Amino-2,4,6-triiodobenzene-1,3-dicarboxylic Acid

  • Molecular Formula: C8H4I3NO4
  • Molecular Weight : 598.83 g/mol
  • Substituents: Two carboxylic acid groups, three iodine atoms, and an amino group.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Applications
3-Amino-2-hydroxy-5-iodobenzoic acid C7H6INO3 ~263.03 (estimated) Not available -OH (C2), -NH2 (C3), I (C5) Research intermediate, drug design
2-Amino-5-iodobenzoic acid C7H6INO2 263.03 219–221 -NH2 (C2), I (C5) Organic synthesis
4-Amino-3-iodobenzoic acid C7H6INO2 ~263.03 Not available -NH2 (C4), I (C3) Specialty chemicals
3-(Acetylamino)-5-(formylamino)-2,4,6-triiodobenzoic acid C10H8I3N2O4 599.75 Not available I (C2,4,6), -NHCOCH3, -NHCHO Radiographic contrast agents
5-Amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid C8H4I3NO4 598.83 Not available -COOH (C1,3), -NH2 (C5), I (C2,4,6) Chelation therapy, imaging

Key Research Findings

  • Structural Impact on Solubility: The hydroxyl group in 3-amino-2-hydroxy-5-iodobenzoic acid likely enhances water solubility compared to non-hydroxylated analogs like 2-amino-5-iodobenzoic acid .
  • Reactivity: The amino group at position 3 may facilitate electrophilic substitution reactions, making it a candidate for derivatization in drug development.
  • Toxicity Considerations : Iodinated benzoic acids generally exhibit irritant properties (R36/37/38) , but acute toxicity (e.g., H301, H311) is more common in compounds with labile functional groups, as seen in .

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